5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine
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Overview
Description
Synthesis Analysis
The synthesis of 7-deaza-2'-deoxyxanthosine derivatives, including those similar to "5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine," involves multiple steps, starting from readily available precursors. Rao and Benner (2001) describe a concise route to prepare a fluorescent charge-neutral analogue of xanthosine, which presents a hydrogen-bonding pattern analogous to 2'-deoxyxanthosine, showing the complexity and potential of synthesizing such derivatives (Rao & Benner, 2001).
Molecular Structure Analysis
The molecular structure of 7-deaza-2'-deoxyxanthosine derivatives is characterized by modifications that impact their pairing and stability in nucleic acid structures. Seela and Shaikh (2006) investigated oligonucleotides incorporating 7-deaza-2'-deoxyxanthosine and reported on their base protection and stability, indicating the structural considerations necessary for these analogs (Seela & Shaikh, 2006).
Chemical Reactions and Properties
7-deaza-2'-deoxyxanthosine derivatives undergo various chemical reactions that define their properties and applications. For instance, Seela and Shaikh (2004) describe the synthesis of 7-halogenated derivatives, showcasing the chemical versatility and potential modifications that affect their pairing and stability within DNA structures (Seela & Shaikh, 2004).
Physical Properties Analysis
The physical properties of these derivatives, such as fluorescence and neutrality at physiological pH, are significant for their application in biological systems. The synthesis route described by Rao and Benner (2001) results in a compound with potentially useful fluorescence properties, indicating the importance of physical properties in the design and application of nucleoside analogs (Rao & Benner, 2001).
Chemical Properties Analysis
The chemical properties, including the ability to form stable duplexes and the impact of modifications on base pairing, are crucial. Milligan et al. (1993) explored triple helix formation with oligodeoxynucleotides containing 2'-deoxyguanosine and 7-deaza-2'-deoxyxanthosine, demonstrating the unique abilities of these analogs to enhance triple helix formation under physiological conditions (Milligan et al., 1993).
Scientific Research Applications
Synthesis and Structural Studies
5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine and its derivatives have been extensively studied for their synthesis methods and structural properties. Seela, Driller, and Liman (1985) detailed the synthesis of 7-Desaza-2′-desoxyxanthosin and related compounds, providing foundational knowledge for further research into pyrrolo[2,3-d]-pyrimidine deoxynucleosides. These compounds were obtained through nucleophilic displacement, which was made possible by carefully managing the reactivity of chromophore halogens and protecting groups (Seela, Driller, & Liman, 1985). This research has laid the groundwork for further advancements in nucleoside chemistry, particularly in the synthesis of modified DNA fragments.
Modified DNA Fragments and Stability
In the realm of DNA research, modified bases such as 7-hydro-8-oxo-2'-deoxyguanosine have been synthesized using the protected form of 5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine. This method has enabled the solid-phase synthesis of well-defined oligodeoxyribonucleotides containing modified residues at predetermined positions, after deprotection and purification processes. Such advancements have significant implications for understanding DNA damage and repair mechanisms, as well as for the development of therapeutic agents (Roelen et al., 1991).
Oligonucleotides Incorporating Modified Bases
Further studies by Seela and Shaikh (2006) on oligonucleotides containing 7-deaza-2′-deoxyxanthosine have revealed insights into base protection and base-pair stability. This research has emphasized the importance of selecting suitable protecting groups for the synthesis of these oligonucleotides, as well as the universal base-pairing properties of 7-deaza-2′-deoxyxanthosine. These findings have potential applications in the design of nucleic acid probes and therapeutic agents, highlighting the versatility and stability of these modified bases (Seela & Shaikh, 2006).
Detritylation and Deprotection Methods
The kinetics and mechanism of detritylation, a crucial step in the synthesis of modified nucleotides and oligonucleotides, have been explored in depth. Research into the deprotection (detritylation) of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine nucleoside has provided valuable insights into the conditions that favor efficient removal of protecting groups without damaging sensitive nucleoside structures. Such studies are essential for optimizing the synthesis processes of modified nucleic acids for research and therapeutic applications (Russell et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRCVBCLGPKOIS-UPRLRBBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5NC(=O)NC6=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92022832 |
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